N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)naphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-13-10-18(21(19-13)16-8-9-26(22,23)12-16)20-27(24,25)17-7-6-14-4-2-3-5-15(14)11-17/h2-7,10-11,16,20H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYBXMGNHYVSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene group, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Coupling with Naphthalene-2-sulfonamide: The final step involves coupling the synthesized pyrazole and dioxidotetrahydrothiophene intermediates with naphthalene-2-sulfonamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Further oxidized derivatives of the dioxidotetrahydrothiophene moiety.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being investigated.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Flexibility : The target compound’s sulfone group may require specialized oxidation steps (e.g., tetrahydrothiophene to sulfone), whereas analogs like 6a–m utilize simpler click chemistry .
- Bioactivity Potential: Sulfonamide-pyrazole hybrids are understudied in the provided evidence.
- Data Limitations : Spectral data for the target compound (e.g., NMR, HRMS) are absent in the evidence, limiting direct comparisons.
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of naphthalene sulfonamide with pyrazole derivatives. The synthesis often includes the introduction of a tetrahydrothiophene moiety, which enhances its biological properties. The method typically involves the following steps:
- Formation of the pyrazole ring.
- Introduction of the tetrahydrothiophene group.
- Sulfonation to yield the final product.
Antiproliferative Activity
Recent studies have demonstrated that sulfonamide derivatives, including the target compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound with a naphthalen-1-yl moiety showed potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 0.51 µM and 0.33 µM respectively . The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Table 1: Antiproliferative Activity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | MCF-7 | 0.51 ± 0.03 |
| 5c | A549 | 0.33 ± 0.01 |
| 5c | LO2 | 12.73 ± 3.26 |
The biological activity of this compound is primarily attributed to its ability to bind to the colchicine site on tubulin, thereby inhibiting microtubule formation and disrupting mitotic spindle assembly . This action leads to cell cycle arrest and apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the naphthalene and pyrazole rings significantly influence biological activity. For example:
- Naphthalene Substituents : The introduction of electron-donating groups enhances antiproliferative activity.
- Pyrazole Modifications : Different substituents on the pyrazole ring can alter binding affinity and selectivity towards tubulin.
Case Studies
Several case studies have highlighted the efficacy of similar sulfonamide derivatives in treating various conditions:
- Cancer Treatment : Compounds similar to this compound were evaluated for their ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size .
- Antimicrobial Activity : Some derivatives have also shown antibacterial properties against gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating a broader spectrum of biological activity .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yields?
The synthesis requires precise control of reaction conditions. Key parameters include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as used in structurally analogous sulfonamide syntheses .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while biphasic systems (e.g., t-BuOH/H₂O) improve regioselectivity in cycloadditions .
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol ensures ≥95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the compound's structure?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns (e.g., pyrazole protons at δ 5.4–6.0 ppm, sulfonamide NH at δ ~10.8 ppm) .
- IR spectroscopy : Key peaks include sulfonamide S=O (1300–1350 cm⁻¹) and C=O (1670–1690 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₃O₄S₂: 418.0892) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound's binding affinity to target enzymes?
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase) .
- Software tools : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for docking simulations .
- Validation : Compare docking scores (ΔG) with experimental binding data (e.g., surface plasmon resonance) to refine models .
Q. What strategies resolve contradictions in bioactivity data between structurally similar analogs?
- Structural benchmarking : Compare substituent effects using analogs like N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide (antimicrobial) vs. N-(2-propyl-2H-tetrazol-5-yl)naphthalene-2-carboxamide (anti-cancer) .
- Meta-analysis : Aggregate data from enzyme inhibition assays (IC₅₀) and ADMET profiling to identify structure-activity trends .
- Crystallography : Resolve electronic effects via X-ray diffraction of ligand-enzyme complexes .
**How can reaction pathway discrepancies be addressed during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
